Cas no 1354011-49-6 ((R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester)

(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the carboxymethyl-isopropyl-amino moiety offers versatility for further functionalization. The (R)-configuration ensures enantioselectivity in asymmetric synthesis, making it valuable for producing optically active compounds. This compound is particularly useful in peptide mimetics and drug discovery, where its structural features enable precise control over molecular design. High purity and well-defined stereochemistry make it a reliable building block for complex synthetic routes.
(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester structure
1354011-49-6 structure
Product name:(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No:1354011-49-6
MF:C14H26N2O4
Molecular Weight:286.367244243622
CID:2158478

(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • (R)-3-(carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(isopropyl)amino)acetic acid
    • AM96421
    • (R)-3-(carboxymethylisopropylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
    • (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
    • インチ: 1S/C14H26N2O4/c1-10(2)16(9-12(17)18)11-6-7-15(8-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,18)/t11-/m1/s1
    • InChIKey: BQADZAVXDSWVQQ-LLVKDONJSA-N
    • SMILES: O(C(C)(C)C)C(N1CC[C@H](C1)N(CC(=O)O)C(C)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 363
  • トポロジー分子極性表面積: 70.1

(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
081339-500mg
R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
1354011-49-6
500mg
£755.00 2022-03-01

(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester 関連文献

(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl esterに関する追加情報

Introduction to (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1354011-49-6)

(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 1354011-49-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug design. The unique structural features of this molecule, particularly its chiral center and functional groups, make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

The tert-butyl ester moiety in the compound's name is a protective group commonly used in organic synthesis to shield carboxylic acid functionalities during various chemical reactions. This protection strategy is crucial in multi-step synthetic pathways, where selective reactivity is required. The presence of a carboxymethyl-isopropyl-amino group suggests that the compound may exhibit interesting interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel therapeutic agents based on pyrrolidine scaffolds. These compounds have shown promise in various pharmacological contexts, including neurodegenerative diseases, inflammation, and cancer. The specific configuration of the chiral center in (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is particularly noteworthy, as enantiomeric purity can significantly influence the biological activity and pharmacokinetic properties of a drug candidate.

One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The carboxylic acid tert-butyl ester can be readily hydrolyzed to yield the corresponding free carboxylic acid, which can then be further functionalized through various chemical transformations. This flexibility makes it an attractive intermediate for medicinal chemists seeking to develop new drugs with tailored properties.

The pharmaceutical industry has increasingly recognized the importance of chiral compounds in drug development. The (R)-configuration of this pyrrolidine derivative aligns with the growing trend toward enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. This has spurred significant research into efficient methods for the synthesis and purification of enantiomerically enriched compounds like (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production of such specialized compounds. Techniques such as asymmetric hydrogenation and chiral resolution have become increasingly prevalent in industrial settings, allowing for the high-yield synthesis of enantiomerically pure intermediates like this one. These advancements not only improve the cost-effectiveness of drug development but also open up new possibilities for designing innovative therapeutic agents.

The biological activity of (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester remains an area of active investigation. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways, although further research is needed to fully elucidate its mechanism of action. The carboxymethyl-isopropyl-amino group, in particular, has been identified as a key region for potential interactions with biological targets, making it a focal point for structure-activity relationship studies.

In conclusion, (R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive intermediate for the synthesis of novel therapeutic agents. As synthetic methodologies continue to evolve, compounds like this one are likely to play an increasingly important role in the development of next-generation drugs.

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